An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-iodobenzoic Acid
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-iodobenzoic Acid
Foreword: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 4-Chloro-2-iodobenzoic acid emerges as a compound of significant interest, offering a unique trifecta of reactive sites: a carboxylic acid amenable to amide and ester formation, and two distinct halogen atoms—chloro and iodo—poised for diverse cross-coupling chemistries. This guide provides a comprehensive examination of the core physical and chemical properties of 4-Chloro-2-iodobenzoic acid, offering both established data and field-proven methodologies for its characterization. The causality behind experimental choices is explained to ensure that the protocols described herein are not merely instructional but also educational, fostering a deeper understanding of the molecule's behavior.
Chemical Identity and Structural Characteristics
4-Chloro-2-iodobenzoic acid is a di-halogenated aromatic carboxylic acid. The positioning of the substituents—iodine at the ortho position and chlorine at the para position relative to the carboxyl group—creates an electron-deficient aromatic system, enhancing its reactivity as a synthetic intermediate.[1] This unique substitution pattern is critical for its utility in constructing complex molecular architectures, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents.[1]
| Identifier | Value | Source |
| CAS Number | 13421-13-1 | |
| Molecular Formula | C₇H₄ClIO₂ | |
| Molecular Weight | 282.46 g/mol | |
| IUPAC Name | 4-Chloro-2-iodobenzoic acid | N/A |
| InChI | 1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| InChIKey | LRRDANNSUCQNDU-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1Cl)I)C(=O)O | [2] |
| PubChem CID | 139452 | N/A |
Core Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and reaction conditions. The data presented below are compiled from various authoritative sources.
| Property | Value | Comments & Causality |
| Appearance | Off-white to pale yellow crystalline solid. | The crystalline nature is typical for rigid aromatic carboxylic acids, allowing for strong intermolecular forces like hydrogen bonding and pi-stacking. |
| Melting Point | 163 - 167 °C | |
| Boiling Point | 343.8 ± 27.0 °C (Predicted) | N/A |
| Acidity (pKa) | 2.63 | [3] |
| Solubility | Soluble in methanol.[3] Sparingly soluble in water. | The polar carboxylic acid group allows for solubility in polar protic solvents like methanol. In water, solubility is limited by the large, hydrophobic iodochlorophenyl group. Solubility is pH-dependent, increasing significantly in alkaline solutions due to deprotonation to the more soluble carboxylate salt. |
| logP | 2.643 (Calculated) | [2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Chloro-2-iodobenzoic acid. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features of the carboxylic acid and the substituted aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Structural Interpretation |
| 3300 - 2500 (broad) | O-H stretch | Characteristic very broad absorption of a hydrogen-bonded carboxylic acid dimer.[4] |
| ~3100 - 3000 | Aromatic C-H stretch | Indicates the presence of hydrogens on the benzene ring.[4] |
| ~1700 | C=O stretch | Strong, sharp absorption typical for a carboxylic acid carbonyl group, often slightly shifted by conjugation with the aromatic ring.[4] |
| ~1600, ~1475 | C=C stretch (in-ring) | Absorptions characteristic of the aromatic ring skeleton.[5] |
| ~1300 | C-O stretch | Coupled with O-H in-plane bend, characteristic of the carboxylic acid group.[4] |
| ~920 (broad) | O-H bend (out-of-plane) | A broad band confirming the carboxylic acid dimer structure.[4] |
| ~850 - 550 | C-Cl stretch | A moderate to strong band indicating the carbon-chlorine bond.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts (in ppm) are relative to tetramethylsilane (TMS).
¹H NMR (Proton NMR): The aromatic region will show three distinct signals for the three protons on the benzene ring.
| Predicted Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~11-13 | Singlet (broad) | -COOH | The acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O. |
| ~8.1 | Doublet | H-6 | This proton is ortho to the electron-withdrawing carboxyl group, leading to a downfield shift. It is coupled to H-5. |
| ~7.8 | Doublet of doublets | H-5 | This proton is coupled to both H-6 and H-3. |
| ~7.5 | Doublet | H-3 | This proton is ortho to the iodine atom and coupled to H-5. |
¹³C NMR (Carbon NMR): The spectrum will show seven distinct signals, one for each carbon atom.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~168 | C=O | The carboxylic acid carbon is significantly deshielded by the two oxygen atoms.[6] |
| ~141 | C-Cl | The carbon atom attached to chlorine (C-4) is deshielded by the halogen's electronegativity. |
| ~138 | C-H (C-6) | Aromatic carbon ortho to the carboxyl group. |
| ~132 | C-H (C-5) | Aromatic carbon. |
| ~130 | C-H (C-3) | Aromatic carbon. |
| ~129 | C-COOH | The carbon bearing the carboxyl group (C-1) is a quaternary carbon. |
| ~95 | C-I | The carbon attached to iodine (C-2) is significantly shielded due to the "heavy atom effect" of iodine, shifting it upfield relative to other aromatic carbons. |
Standardized Protocols for Physical Property Determination
To ensure data integrity and reproducibility, standardized methodologies are crucial. The following protocols are based on established laboratory techniques and regulatory guidelines.
Melting Point Determination (Capillary Method)
This method provides a sharp melting range for a pure, crystalline solid. The protocol is designed to be self-validating through careful observation and controlled heating.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 4-Chloro-2-iodobenzoic acid sample is thoroughly dried to remove any residual solvent. Crush a small amount into a fine powder on a watch glass.[7]
-
Capillary Loading: Take a glass capillary tube sealed at one end. Press the open end into the powdered sample until a small amount enters the tube.
-
Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.[8]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.
-
Approximate Determination: Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target range and saves time. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[9]
-
Data Recording: Record the temperature at which the first signs of melting are observed (T_initial) and the temperature at which the last crystal melts (T_final). The melting range is T_initial - T_final. A pure compound should have a range of 1-2 °C.[7][9]
-
Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.
Aqueous Solubility Determination (OECD 105 Flask Method)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, which is the authoritative standard for determining water solubility for substances with solubility above 10⁻² g/L.[10][11]
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Methodology:
-
System Preparation: Add an amount of 4-Chloro-2-iodobenzoic acid to a flask containing high-purity water (e.g., Milli-Q) that is visibly in excess of what will dissolve.
-
Equilibration: Seal the flask and place it in a thermostated shaker or stir plate set to a constant temperature (e.g., 20 ± 0.5 °C).[10][11] Agitate the mixture for a preliminary period of 24 hours.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle for at least 24 hours, maintaining the constant temperature to ensure equilibrium is not disturbed.
-
Sampling: Carefully withdraw a clear aliquot from the supernatant, ensuring no solid particles are transferred.
-
Clarification: Centrifuge the aliquot at high speed or filter it through a syringe filter (e.g., 0.22 µm PTFE) compatible with aqueous solutions. This step is critical to remove micro-particulates.
-
Analysis: Determine the concentration of the dissolved compound in the clarified sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentration.[12]
-
Validation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h). If the concentration values are consistent, equilibrium is confirmed. The average of these values is reported as the water solubility.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid by monitoring pH changes upon the addition of a titrant.[9]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a sample of 4-Chloro-2-iodobenzoic acid and dissolve it in a known volume of CO₂-free deionized water. A co-solvent like methanol may be used if aqueous solubility is too low, but the pKa must then be extrapolated back to 0% co-solvent.[9] A typical concentration is around 1 mM.[10]
-
Instrumentation Setup: Calibrate a pH meter and electrode with standard buffers (e.g., pH 4.01, 7.00). Place the solution in a jacketed beaker to maintain a constant temperature and purge with an inert gas (e.g., nitrogen) to prevent CO₂ absorption.[10]
-
Titration: While stirring, add a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using a burette or auto-titrator.
-
Data Acquisition: After each increment, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7][10]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added.
-
Equivalence Point Determination: Identify the equivalence point (V_eq), which is the point of maximum slope on the titration curve. This is most accurately found by plotting the first or second derivative of the curve.
-
pKa Calculation: Determine the volume at the half-equivalence point (V_eq / 2). The pH of the solution at this specific volume is equal to the pKa of the acid.[10]
-
Validation: Perform the titration in triplicate to ensure the precision and accuracy of the determined pKa value.
Safety, Handling, and Storage
As a halogenated aromatic compound, 4-Chloro-2-iodobenzoic acid requires careful handling to minimize exposure and ensure stability.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If there is a risk of generating dust, a NIOSH-approved respirator should be used.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Keep away from incompatible materials such as strong bases and oxidizing agents. Room temperature storage is generally acceptable.
-
Stability: The compound is stable under normal storage conditions. The presence of both chloro and iodo substituents on an electron-deficient ring provides good chemical stability.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste often requires specific disposal procedures, such as incineration at a licensed facility.
Conclusion
4-Chloro-2-iodobenzoic acid is a valuable and versatile building block in chemical research and development. A thorough understanding of its physical properties—from its melting point and solubility to its spectroscopic signatures and acidity—is essential for its effective and safe utilization. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties in their own laboratories, ensuring data quality and advancing scientific discovery. By integrating established data with sound experimental methodology, this guide serves as a critical resource for professionals leveraging this strategic molecule in their synthetic endeavors.
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Organic Laboratory Techniques: Melting Point. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
University of Babylon. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Scymaris. (n.d.). Water Solubility - OECD 105. Retrieved from [Link]
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Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
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Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Chegg. (2016). Clearly label the IR spectrum of 4-chlorobenzoic acid and assign peaks. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Cheméo. (n.d.). 4-Chloro-2-iodobenzoic acid. Retrieved from [Link]
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